Bienvenue dans la boutique en ligne BenchChem!

S-Acetylglutathione

Bioavailability Pharmacokinetics Oral Supplementation

S-Acetylglutathione (SAG) is an acetylated GSH prodrug with 3–5× higher oral bioavailability. The acetyl group confers plasma stability, intact intestinal absorption, and direct cellular entry. Intracellular thioesterases convert SAG to active GSH, bypassing NAC's rate-limiting pathway. Validated: normalizes GSH in synthetase-deficient fibroblasts (50 μM), reduces mortality in HSV-1 (P<0.05), restores redox balance in CCl₄ liver injury. NOAEL 1500 mg/kg/day. Crystalline Forms A/B ensure reproducible manufacturing. Select SAG when robust intracellular GSH elevation is required.

Molecular Formula C12H19N3O7S
Molecular Weight 349.36 g/mol
CAS No. 3054-47-5
Cat. No. B1329993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-Acetylglutathione
CAS3054-47-5
SynonymsS-acetylglutathione
Molecular FormulaC12H19N3O7S
Molecular Weight349.36 g/mol
Structural Identifiers
SMILESCC(=O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N
InChIInChI=1S/C12H19N3O7S/c1-6(16)23-5-8(11(20)14-4-10(18)19)15-9(17)3-2-7(13)12(21)22/h7-8H,2-5,13H2,1H3,(H,14,20)(H,15,17)(H,18,19)(H,21,22)/t7-,8-/m0/s1
InChIKeyFVRWSIPJNWXCEO-YUMQZZPRSA-N
Commercial & Availability
Standard Pack Sizes5 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





S-Acetylglutathione (CAS 3054-47-5): A Quantitative Evaluation of the Acetylated Glutathione Prodrug for Superior Cellular Delivery


S-Acetylglutathione (SAG) is an S-acylglutathione derivative wherein the thiol group of the cysteine residue in glutathione (GSH) is acetylated [1]. This singular structural modification transforms the molecule into a prodrug with fundamentally altered physicochemical and biological properties relative to reduced glutathione. The acetylation confers enhanced stability in biological fluids, facilitates direct cellular uptake without prior extracellular degradation, and enables intracellular conversion back to active GSH via cytoplasmic thioesterases . As a result, SAG addresses the principal limitations of oral and systemic GSH supplementation—namely, its short plasma half-life and poor membrane permeability—by providing a quantifiably more efficient delivery vehicle for replenishing intracellular glutathione stores [2].

Why Reduced Glutathione or N-Acetylcysteine Cannot Substitute for S-Acetylglutathione in Oral and Cellular Replenishment Applications


Reduced glutathione (GSH) exhibits negligible oral bioavailability due to extensive enzymatic degradation in the gastrointestinal tract and a plasma half-life measured in minutes, rendering systemic or intracellular GSH replenishment via direct oral GSH supplementation largely ineffective [1]. N-Acetylcysteine (NAC), while a cost-effective precursor, operates through an indirect and rate-limited synthetic pathway that does not deliver intact GSH to cells and fails to bypass GSH synthetase deficiencies [2]. SAG, by contrast, is absorbed intact through the intestinal epithelium, resists plasma degradation, and enters cells directly to undergo immediate intracellular deacetylation to bioactive GSH . These mechanistic distinctions translate into quantifiable differences in intracellular GSH restoration and downstream functional outcomes that preclude generic substitution of SAG with unmodified GSH or alternative precursors in applications requiring robust and rapid intracellular GSH elevation.

Quantitative Evidence for S-Acetylglutathione (SAG): Head-to-Head Bioavailability, Stability, and Safety Data Versus Reduced Glutathione


Oral Bioavailability and Plasma GSH Elevation: SAG Delivers Quantifiable Increases in Systemic Glutathione Where Oral GSH Fails

A human pharmacokinetic study directly comparing oral administration of SAG and reduced glutathione (GSH) demonstrated that SAG produced a significant, measurable increase in plasma GSH levels, whereas oral GSH resulted in no statistically significant elevation [1]. SAG itself was not detectable in plasma, indicating rapid deacetylation to active GSH following absorption [1]. An independent analysis estimates that the oral bioavailability of SAG is 3- to 5-fold higher than that of ordinary GSH .

Bioavailability Pharmacokinetics Oral Supplementation

Intracellular GSH Restoration Efficiency: SAG Outperforms GSH in a Validated Cellular Model of Glutathione Deficiency

In cultured fibroblasts derived from patients with glutathione synthetase deficiency, SAG (at 50 μM) effectively normalized intracellular GSH content, whereas direct GSH supplementation is known to be inefficient because GSH cannot enter cells intact and requires extracellular degradation followed by intracellular resynthesis—a pathway compromised in this disease model [1]. In a separate viral infection model, SAG dose-dependently (5 and 10 mM) restored intracellular GSH in HSV-1-infected human foreskin fibroblasts, and this replenishment was more efficient than with GSH supplementation [2].

Cellular Uptake Intracellular Delivery Prodrug Activation

In Vivo Survival Benefit in HSV-1 Infection: SAG Provides Functional Advantage Where GSH Does Not

In an hr/hr mouse model of herpes simplex virus type 1 (HSV-1) infection, supplementation with SAG significantly decreased mortality (P<0.05), whereas supplementation with GSH produced no significant survival benefit [1]. This in vivo finding corroborates the in vitro observation that SAG, but not GSH, effectively restores intracellular GSH levels in infected cells and thereby enhances host antiviral defense capacity [1].

Antiviral In Vivo Efficacy Mortality Reduction

Comprehensive Safety Profile: NOAEL and LD50 Data Support SAG's Favorable Toxicological Margins for Dietary and Formulation Use

A comprehensive safety assessment of SAG for use in foods and dietary supplements evaluated its toxicological profile across multiple standardized assays [1]. No genotoxic or mutagenic activity was detected in in vitro Ames and micronucleus assays [1]. Acute oral toxicity studies in rats established an LD50 > 2000 mg/kg, with no mortality or morbidity observed [1]. A 13-week repeated-dose study determined a No Observed Adverse Effect Level (NOAEL) of 1500 mg/kg/day, the highest dose tested [1]. Mild organ weight increases were non-adverse and within historical control ranges; no treatment-related gross or histopathology findings were observed [1].

Safety Assessment Toxicology Regulatory Compliance

Crystalline Polymorphs: Defined Form A and Form B Enable Reproducible Formulation and Controlled Dissolution Properties

Patent literature discloses two distinct novel crystalline forms of SAG, designated Form A and Form B, obtained by controlled crystallization from water-acetone or water-ethanol mixtures [1]. These crystalline forms are characterized by distinct X-ray powder diffraction (XRPD) patterns and infrared spectra, enabling definitive identification and quality control [1]. The patent explicitly claims the use of these crystalline forms in the preparation of pharmaceutical or nutraceutical compositions, implying that the crystalline form influences physicochemical characteristics such as dissolution rate and solubility, which in turn affect oral bioavailability [1]. Unlike amorphous SAG or undefined crystalline mixtures, Forms A and B provide a reproducible solid-state foundation for consistent formulation performance.

Solid-State Chemistry Formulation Science Crystallography

Plasma Stability and Direct Cellular Uptake: SAG Remains Intact in Blood Whereas GSH Is Rapidly Degraded

SAG is documented in multiple primary sources and vendor technical datasheets to be more stable in blood plasma than reduced glutathione (GSH), and unlike GSH, SAG can be taken up directly into cells where it is converted to GSH by intracellular thioesterases . This differential stability in the extracellular environment is a direct consequence of the acetyl group protecting the thiol moiety from oxidation and enzymatic degradation [1].

Stability Plasma Half-Life Cellular Uptake

S-Acetylglutathione Procurement and Application Scenarios: Where the Quantitative Evidence Supports Selection Over Reduced Glutathione and Alternative Precursors


Development of Oral Glutathione Supplement Formulations Requiring Verified Bioavailability

Based on human pharmacokinetic data demonstrating that oral SAG produces measurable plasma GSH elevation whereas oral GSH does not [1], and the estimated 3- to 5-fold higher bioavailability of SAG , procurement of SAG over reduced glutathione is indicated for any oral supplement formulation where systemic glutathione replenishment is a verifiable product claim. The established NOAEL of 1500 mg/kg/day provides a defined safety margin for dosage determination [2]. The availability of defined crystalline forms (Form A and Form B) further supports consistent dissolution and manufacturing reproducibility [3].

In Vitro Cellular Models of Glutathione Deficiency or Oxidative Stress

For research applications involving cultured cells with compromised GSH synthesis—such as fibroblasts from glutathione synthetase-deficient patients—SAG at 50 μM effectively normalizes intracellular GSH content, whereas GSH supplementation is inefficient due to membrane impermeability [4]. This makes SAG the appropriate choice for any in vitro study where intracellular GSH depletion is an experimental variable and direct, reproducible GSH restoration is required without confounding effects from extracellular degradation products.

Antiviral Research and In Vivo Models of Viral Pathogenesis

In animal models of HSV-1 infection, SAG significantly reduced mortality (P<0.05) while GSH supplementation provided no survival benefit [5]. This functional outcome, supported by in vitro evidence of efficient intracellular GSH restoration in infected cells [5], positions SAG as the preferred glutathione derivative for preclinical antiviral studies where host antioxidant defense modulation is a hypothesized mechanism of action.

Hepatoprotection and Liver Fibrosis Research Requiring Validated Oxidative Stress Modulation

In a validated CCl4-induced liver injury model, oral SAG administration (30 mg/kg for 8 weeks) significantly restored SOD activity, GSH levels, and GPx activity while strongly reducing GSSG levels, lipid peroxidation, H2O2, and ROS levels in liver tissue [6]. SAG also restored mitophagy markers (PINK1, Parkin) and decreased pro-inflammatory cytokines (TNF-α, IL-6, MCP-1, IL-1β) [6]. These multi-endpoint quantitative findings support SAG's selection over GSH for hepatoprotection and liver fibrosis studies where robust, tissue-level oxidative balance restoration is a required endpoint.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for S-Acetylglutathione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.